![molecular formula C26H24N4O2 B4395752 (4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4395752.png)
(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Vue d'ensemble
Description
(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a benzyl group, and an oxadiazole moiety, which contribute to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a benzylpiperazine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, docking studies have shown that the compound can bind to oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the piperazine and benzyl groups but differs in the presence of a chromen-2-one moiety.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring but is structurally different due to the pyrimidine and carboxamide groups.
Uniqueness
(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is unique due to the combination of the piperazine ring, benzyl group, and oxadiazole moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-26(30-16-14-29(15-17-30)19-20-8-3-1-4-9-20)23-13-7-12-22(18-23)25-28-27-24(32-25)21-10-5-2-6-11-21/h1-13,18H,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEVJHKXUOYUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


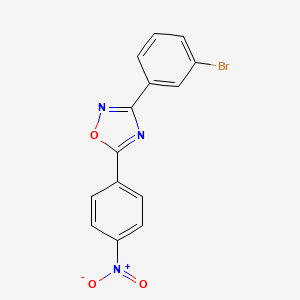
![3-[(3-Ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4395676.png)
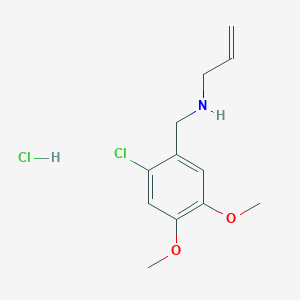
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4395691.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4395699.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4395700.png)
![ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4395706.png)
![3-chloro-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4395711.png)
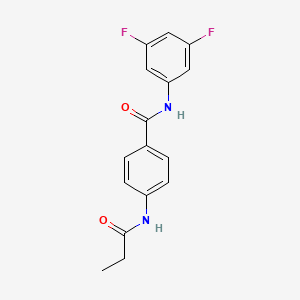
![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)
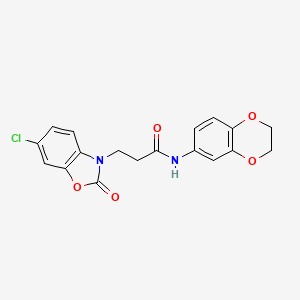
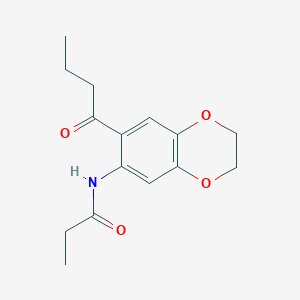
![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)
![Methyl 2-[(3-methoxy-4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B4395761.png)
